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Introduction
4-methyl-5-nitro-1H-indazole is a substituted nitroindazole, a class of heterocyclic compounds

of significant interest in medicinal chemistry and materials science. The indazole core is a key

structural motif in a variety of biologically active molecules, including anti-inflammatory agents

and anti-cancer drugs.[1] The presence of a nitro group, a potent electron-withdrawing moiety,

and a methyl group on the indazole ring significantly influences the molecule's electronic

properties, reactivity, and potential biological activity. This guide provides a comprehensive

overview of the known physical characteristics of 4-methyl-5-nitro-1H-indazole, alongside

detailed, field-proven protocols for its synthesis and analytical characterization, designed for

researchers, scientists, and professionals in drug development.

Physicochemical Properties
The fundamental physical and chemical properties of 4-methyl-5-nitro-1H-indazole determine

its behavior in various experimental settings. These properties are crucial for designing

synthetic routes, developing analytical methods, and understanding its potential as a scaffold in

drug design.
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Core Molecular and Physical Data
A summary of the key physicochemical data for 4-methyl-5-nitro-1H-indazole is presented in

Table 1.

Table 1: Physicochemical Properties of 4-methyl-5-nitro-1H-indazole

Property Value Reference(s)

CAS Number 101420-67-1 [2]

Molecular Formula C₈H₇N₃O₂ [2]

Molecular Weight 177.16 g/mol [1][2]

Melting Point 251-253 °C [2]

Boiling Point 379.692 °C [2]

Density 1.438 g/cm³ [2]

Flash Point 183.432 °C [2]

Refractive Index 1.707 [2]

Vapor Pressure 0 mmHg at 25°C [2]

Appearance
Expected to be a solid at room

temperature
[2]

Molecular Structure
The structure of 4-methyl-5-nitro-1H-indazole consists of a bicyclic indazole core with a

methyl group at position 4 and a nitro group at position 5. The presence of the N-H proton

means the molecule can exist in tautomeric forms, although the 1H-tautomer is generally more

stable for indazoles.
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Figure 1: Molecular Structure of 4-methyl-5-nitro-1H-indazole

 Caption: Chemical structure of 4-methyl-5-nitro-
1H-indazole.

Synthesis and Purification
While a specific, detailed synthesis for 4-methyl-5-nitro-1H-indazole is not extensively

published, a robust synthetic route can be designed based on established methods for

analogous substituted indazoles.[1][3] The following protocol describes a plausible and efficient

synthesis via nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Synthetic Workflow Overview
The proposed synthesis involves the reaction of a suitably substituted fluorinated nitroaromatic

precursor with hydrazine, leading to the formation of the indazole ring system.

2-Fluoro-4-methyl-5-nitroacetophenone

SₙAr and CyclizationHydrazine Hydrate (NH₂NH₂·H₂O)

DMF

Crude 4-methyl-5-nitro-1H-indazole Recrystallization (Ethanol/Water) Pure 4-methyl-5-nitro-1H-indazole

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-methyl-5-nitro-1H-indazole.
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Step-by-Step Synthesis Protocol
This protocol is adapted from the synthesis of structurally similar 3-methyl-5-nitro-1H-indazole.

[1]

Reaction Setup: To a stirred solution of 2-fluoro-4-methyl-5-nitroacetophenone (1.0 mmol) in

dimethylformamide (DMF, 5 mL) at room temperature (23 °C), add hydrazine hydrate (3.0

mmol) dropwise.

Rationale: DMF is an excellent polar aprotic solvent for SₙAr reactions, facilitating the

dissolution of the reactants. Hydrazine hydrate serves as the nitrogen source for the

pyrazole ring of the indazole system. An excess of hydrazine ensures complete

consumption of the starting material.

Reaction Monitoring: Stir the solution at room temperature for 2-4 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) using a 20% ethyl acetate in hexanes mobile

phase until the starting carbonyl compound is completely consumed.

Work-up: Upon completion, pour the crude reaction mixture into ice-water (50 mL).

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

Washing: Combine the organic layers and wash with water and then with a saturated

aqueous NaCl solution.

Rationale: The washing steps remove residual DMF and other water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol
Recrystallization: Dissolve the crude 4-methyl-5-nitro-1H-indazole in a minimal amount of

hot ethanol. Add hot water dropwise until the solution becomes slightly turbid.

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice

bath to complete the crystallization process.
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Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold

ethanol/water, and dry under vacuum to obtain the pure product.

Rationale: Recrystallization is a standard and effective method for purifying solid organic

compounds. The choice of an ethanol/water solvent system allows for good solubility at

high temperatures and poor solubility at low temperatures, leading to efficient crystal

formation.

Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the

synthesized 4-methyl-5-nitro-1H-indazole. The following sections detail the expected results

from key analytical techniques.

Analytical Workflow
The following diagram outlines a logical workflow for the structural elucidation and purity

assessment of the synthesized compound.

Structural Elucidation Purity & Thermal Properties

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(HRMS) IR Spectroscopy TLC Melting Point Analysis

Synthesized Sample

Click to download full resolution via product page

Caption: Analytical workflow for 4-methyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise molecular structure. While

experimental spectra for 4-methyl-5-nitro-1H-indazole are not readily available, we can

predict the chemical shifts based on the known effects of the substituents on the indazole ring.

[1][4]
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3.2.1. Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) in DMSO-d₆.

Table 2: Predicted ¹H and ¹³C NMR Data for 4-methyl-5-nitro-1H-indazole

Position
Predicted ¹H Shift
(ppm)

Predicted ¹³C Shift
(ppm)

Rationale

N-H ~13.5 (br s, 1H) -
Acidic proton, broad

signal.

C3-H ~8.3 (s, 1H) ~135
Deshielded by

adjacent nitrogen.

C4-CH₃ ~2.6 (s, 3H) ~15
Typical methyl group

shift.

C6-H ~8.0 (d, 1H) ~120

Influenced by nitro

group and adjacent

proton.

C7-H ~7.8 (d, 1H) ~112 Coupled to C6-H.

C3a - ~125 Bridgehead carbon.

C4 - ~130
Substituted with

methyl group.

C5 - ~142

Substituted with

electron-withdrawing

nitro group.

C6 - ~120 Aromatic carbon.

C7 - ~112 Aromatic carbon.

C7a - ~140 Bridgehead carbon.

3.2.2. NMR Data Acquisition Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of TMS as an internal

standard (δ = 0.00 ppm).

Rationale: DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows

for the observation of the exchangeable N-H proton.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 400 MHz or

higher spectrometer. Use a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

will be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the

compound.

Expected Molecular Ion: For the molecular formula C₈H₇N₃O₂, the exact mass is 177.0538

Da.[2] High-resolution mass spectrometry (HRMS) should confirm this value.

Electrospray Ionization (ESI): In positive ion mode, the expected peak would be [M+H]⁺ at

m/z 178.0616. In negative ion mode, the [M-H]⁻ peak at m/z 176.0460 would be expected.

Electron Ionization (EI): This hard ionization technique would likely show a molecular ion

peak [M]⁺ at m/z 177 and characteristic fragmentation patterns, such as the loss of NO₂ (46

Da) to give a fragment at m/z 131, and the loss of HCN (27 Da).

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.

N-H Stretch: A broad absorption band is expected in the range of 3100-3300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, while

aliphatic C-H stretches from the methyl group will appear around 2850-2960 cm⁻¹.
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N=O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching

bands are expected around 1510-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[1]

C=C and C=N Stretch: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹

region.

Safety and Handling
While specific toxicity data for 4-methyl-5-nitro-1H-indazole is not available, data from related

nitroaromatic compounds should be used to guide handling procedures.

Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and

eye irritation.[5] Nitroaromatic compounds should generally be handled with care as they can

be toxic.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves when handling this compound.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Conclusion
This technical guide provides a detailed overview of the physical and chemical characteristics

of 4-methyl-5-nitro-1H-indazole. By consolidating known data and providing robust,

scientifically-grounded protocols for its synthesis and characterization, this document serves as

a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug

development. The predictive nature of some of the analytical data presented herein should be

confirmed experimentally but provides a strong basis for future research endeavors with this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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